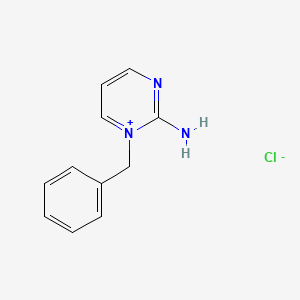

2-Amino-1-benzylpyrimidin-1-ium chloride

Description

Significance of Quaternary Pyrimidinium Salts in Organic Synthesis and Beyond

Quaternary pyrimidinium salts are a class of heterocyclic compounds characterized by a positively charged pyrimidine (B1678525) ring, where the nitrogen atom is bonded to four organic groups. This positive charge imparts unique chemical properties, making them valuable reagents and intermediates in organic synthesis.

Historically, pyridinium (B92312) salts, a related class of compounds, were recognized primarily as effective germicides. nih.gov However, extensive research has unveiled a much broader range of applications for these and other N-heterocyclic cations. nih.govjst.go.jp In organic synthesis, quaternary pyrimidinium salts can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. Their cationic nature also makes them useful as ionic liquids, which are salts with low melting points that can serve as environmentally friendly solvents. researchgate.net

The applications of quaternary pyridinium and pyrimidinium salts extend beyond traditional organic synthesis. They have been investigated for their potential as:

Antimicrobial agents: Many quaternary ammonium compounds exhibit significant antimicrobial activity.

Nonviral gene delivery vectors: The cationic nature of these salts allows them to interact with negatively charged DNA, making them potential candidates for gene therapy applications. jst.go.jp

Corrosion inhibitors: They can form protective films on metal surfaces, preventing corrosion.

Antifungal agents: Certain derivatives have shown promising activity against phytopathogenic fungi. srce.hr

The synthesis of these salts typically involves the quaternization of a pyrimidine derivative, an SN2 reaction where a neutral pyrimidine is converted to a charged product. researchgate.net Various synthetic methods have been developed, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis, with a growing emphasis on greener approaches using alternative solvents. researchgate.netsrce.hr

Overview of Research Trajectories for N-Heterocyclic Cationic Systems

Research into N-heterocyclic cationic systems is a dynamic and rapidly evolving field. A significant area of focus is the development of N-heterocyclic carbenes (NHCs), which are often generated from N-heterocyclic cations. researchgate.net NHCs are highly versatile ligands in organometallic chemistry and have found widespread use in catalysis. researchgate.netnih.gov The electronic and steric properties of NHCs can be finely tuned by modifying the substituents on the heterocyclic ring, allowing for the rational design of catalysts for specific applications. researchgate.net

Another important research trajectory involves the use of N-heterocyclic cations in photoredox catalysis. acs.org In these systems, the cationic heterocycle can act as a photocatalyst, absorbing light and initiating electron transfer processes to facilitate a variety of chemical transformations, including C-H amination reactions. acs.org

The study of the fundamental properties of N-heterocyclic cations, such as their acidity, nucleophilicity, and stability, is also an active area of investigation. mdpi.com Understanding these properties is crucial for predicting their reactivity and designing new applications. Computational methods, such as density functional theory (DFT), are increasingly being used to complement experimental studies and provide insights into the electronic structure and bonding of these systems. researchgate.net

The supramolecular chemistry of N-heterocyclic cations is another burgeoning research area. The ability of these cations to form non-covalent interactions, such as hydrogen bonds and π-π stacking, allows for the construction of complex, self-assembled architectures. nih.gov These supramolecular assemblies have potential applications in areas such as molecular recognition, sensing, and materials science.

Scope and Objectives of Academic Investigations on 2-Amino-1-benzylpyrimidin-1-ium Chloride

While extensive research exists on the broader class of quaternary pyrimidinium salts, academic investigations specifically targeting this compound are more focused. The primary objectives of these studies are to elucidate the fundamental chemical and physical properties of this compound and to explore its potential applications.

Key areas of investigation for this compound and its analogs include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and related derivatives. This includes detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the molecular structure and purity.

Structural Analysis: Determining the precise three-dimensional structure of the molecule in the solid state. This information is crucial for understanding its intermolecular interactions and predicting its physical properties. For example, in the related compound 2-amino-4,6-dimethylpyrimidin-1-ium chloride, the cation is essentially planar, and the crystal structure is stabilized by N—H⋯Cl hydrogen bonds and π–π stacking interactions. nih.gov

Chemical Reactivity: Exploring the reactivity of the compound in various chemical transformations. The presence of the amino group and the benzyl (B1604629) substituent provides multiple sites for further functionalization, opening up possibilities for the synthesis of more complex molecules.

Potential Applications: Investigating the potential of this compound as a building block in the synthesis of novel materials, as a catalyst, or as a biologically active agent.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylpyrimidin-1-ium-2-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-11-13-7-4-8-14(11)9-10-5-2-1-3-6-10;/h1-8,12H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPAYFXSPWBOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Dynamic NMR Studies on Rotational Barriers or Conformational Exchange:The scientific literature does not contain any dynamic NMR studies for 2-Amino-1-benzylpyrimidin-1-ium chloride, precluding any discussion on its conformational dynamics or rotational barriers.

Due to the absence of foundational experimental data for "this compound," the generation of an article that adheres to the user's strict outline and content requirements is not feasible. To provide such an analysis would require original research to be conducted to synthesize and characterize the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Detailed experimental data from peer-reviewed sources on the infrared (IR) and Raman spectroscopy of this compound are not available in the current scientific literature. Vibrational spectroscopy is a powerful technique for identifying functional groups and providing insights into the molecular structure and conformation of a compound.

A theoretical analysis based on the known structural components of this compound—a pyrimidinium ring, an amino group, and a benzyl (B1604629) substituent—allows for the prediction of characteristic vibrational modes.

Expected Infrared (IR) and Raman Active Modes:

N-H Vibrations: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending vibrations (scissoring) are expected around 1600-1650 cm⁻¹.

Aromatic C-H Vibrations: The benzyl group and the pyrimidinium ring would show C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are characteristic of aromatic substitution patterns and appear in the 650-900 cm⁻¹ region.

C=N and C=C Vibrations: The pyrimidinium ring contains C=N and C=C bonds, which would lead to characteristic stretching vibrations in the 1450-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

Ring Vibrations: The pyrimidine (B1678525) and benzene rings will have characteristic ring stretching and breathing modes. These vibrations typically appear in the fingerprint region of the spectrum.

C-N Vibrations: Stretching vibrations of the C-N bonds in the pyrimidinium ring and the bond connecting the amino group are expected in the 1200-1350 cm⁻¹ range.

Benzyl Group Vibrations: In addition to aromatic C-H and C=C vibrations, the benzyl group will have characteristic CH₂ bending and wagging modes.

Without experimental data, a definitive assignment of vibrational frequencies and a detailed conformational analysis are not possible. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be required to predict the vibrational spectrum and aid in the analysis of any future experimental results.

Interactive Data Table: Predicted Vibrational Modes

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | Symmetric Stretch | 3300 - 3400 |

| Amino (-NH₂) | Scissoring (Bend) | 1600 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C-H | Out-of-plane Bend | 650 - 900 |

| Pyrimidinium Ring | C=N Stretch | 1550 - 1650 |

| Pyrimidinium Ring | C=C Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| Benzyl CH₂ | Bend | ~1450 |

Note: This table is based on general group frequencies and is predictive. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

Specific high-resolution mass spectrometry (HRMS) data and detailed fragmentation pathway analysis for this compound are not documented in readily available scientific literature. HRMS is a critical tool for confirming the elemental composition of a molecule and for elucidating its structure through controlled fragmentation.

A prospective analysis of the fragmentation of the 2-Amino-1-benzylpyrimidin-1-ium cation (M⁺) can be proposed based on established principles of mass spectrometry. The molecular ion's exact mass would be the primary measurement in HRMS, allowing for the calculation of its elemental formula. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, and the resulting fragment ions would provide structural information.

Plausible Fragmentation Pathways:

Loss of the Benzyl Group: A common fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic C-N bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a neutral 2-aminopyrimidine radical.

Formation of the Pyrimidinium Cation: Alternatively, cleavage could lead to the formation of the 2-aminopyrimidinium cation and a benzyl radical.

Loss of Ammonia: The amino group could be eliminated as a neutral ammonia molecule (NH₃), particularly after rearrangement.

Ring Opening: The pyrimidinium ring could undergo fragmentation, leading to the loss of small neutral molecules like HCN or cyanamide (CH₂N₂).

Interactive Data Table: Predicted Fragment Ions

| Proposed Fragment | Chemical Formula | Predicted m/z | Fragmentation Pathway |

| Benzyl Cation | C₇H₇⁺ | 91.0548 | Cleavage of the benzylic C-N bond |

| 2-Aminopyrimidine Radical Cation | C₄H₅N₃⁺• | 95.0483 | Cleavage of the benzylic C-N bond |

Note: The m/z values are theoretical exact masses. Experimental validation is required.

The definitive elucidation of fragmentation pathways would necessitate detailed MS/MS experiments on this compound, which have not yet been reported in the accessible literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems. For pyrimidinium derivatives, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and predict various electronic properties. nih.gov These theoretical models allow for a detailed examination of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The energies of these orbitals and the gap between them are critical determinants of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net

For analogs like the 2-aminopyrimidinium cation, the HOMO is typically localized on the aminopyrimidine ring, indicating its electron-donating capability. The LUMO, conversely, is distributed across the ring system, highlighting its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity and greater polarizability. nih.gov Computational studies on related 2-aminopyrimidine salts have shown that a lower band gap value can be indicative of potential pharmaceutical or biological activity. nih.gov

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap suggests high polarizability and chemical reactivity. A large gap implies high kinetic stability. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface. This map allows for the identification of electrophilic and nucleophilic sites within a molecule.

In the case of the 2-Amino-1-benzylpyrimidin-1-ium cation, the positive charge is not localized on a single atom but is delocalized across the pyrimidinium ring. MEP maps of similar structures would show regions of positive potential (typically colored blue) around the hydrogen atoms of the amino group and the pyrimidinium ring, indicating susceptibility to nucleophilic attack. Conversely, regions of negative potential (typically colored red) would be expected around the nitrogen atoms of the pyrimidine (B1678525) ring, signifying their nucleophilic character. These electrostatic potential maps are crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in crystal packing and molecular recognition.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. arxiv.org These theoretical predictions are invaluable for the interpretation and assignment of experimental spectra. For instance, computed vibrational spectra for 2-aminopyrimidine salts have shown strong agreement with experimental data, particularly in identifying vibrational modes associated with hydrogen bonding interactions, such as N-H···O. nih.gov

The accuracy of these predictions is often enhanced by employing appropriate levels of theory and basis sets, and by considering the solid-state environment, which can influence the spectroscopic properties of the molecule. arxiv.org The comparison between calculated and experimental spectroscopic data serves as a validation of the computational model and provides a more comprehensive understanding of the molecular structure and bonding.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. nih.gov For reactions involving pyrimidine and pyridinium (B92312) compounds, theoretical studies can map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies, thereby providing a complete picture of the reaction pathway. nih.govrsc.org

Transition State Identification and Energy Barrier Calculations

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. ucsb.edu Computational methods can be used to locate and optimize the geometry of transition states and to calculate the associated energy barrier, or activation energy. ucsb.educhemrxiv.org This information is crucial for determining the rate-determining step of a reaction. nih.gov

For reactions involving pyrimidine derivatives, such as nucleophilic substitution or cycloaddition, DFT calculations can be employed to model the reaction pathway from reactants to products, passing through the transition state. wur.nlumich.edu For example, in the synthesis of pyrido[2,3-d]pyrimidines, a theoretical investigation identified the rate-determining step as a nucleophilic attack, with a calculated free energy barrier. nih.gov

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed but computationally intensive picture.

In reactions involving charged species like the 2-Amino-1-benzylpyrimidin-1-ium cation, solvent effects are particularly significant. A polar solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. For example, studies on related pyridinium salts have shown that the choice of solvent can significantly influence product yields and reaction pathways. rsc.orgresearchgate.net Computational investigations into the stability of 2-aminopyrimidinium salts have demonstrated that the optimized structure in a solution phase can be significantly more stable than in the gas phase. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

A potential energy surface (PES) exploration for a molecule like 2-Amino-1-benzylpyrimidin-1-ium chloride would typically involve rotating the benzyl (B1604629) group and calculating the energy at each rotational angle. This analysis helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.

In a related compound, 2-aminopyrimidinium picrate, computational studies have revealed the existence of different isomers and the potential energy surface for their interconversion. semanticscholar.org These studies highlight the importance of intermolecular hydrogen bonds in stabilizing specific conformations. For this compound, the interaction between the chloride anion and the hydrogen atoms of the aminopyrimidinium cation, particularly the N-H protons, would play a significant role in determining the preferred conformation in the solid state. nih.gov

The benzyl group, being non-planar, can adopt various orientations. The most stable conformer would likely be one that minimizes steric hindrance between the ortho-hydrogens of the benzyl group and the pyrimidinium ring. Furthermore, π-π stacking interactions between the aromatic rings of neighboring cations could also influence the conformational preferences in a condensed phase. researchgate.netresearchgate.net

Quantum Chemical Descriptors for Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. rasayanjournal.co.in These descriptors are often calculated using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. nih.govresearchgate.net

For the 2-Amino-1-benzylpyrimidin-1-ium cation, key quantum chemical descriptors would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO is the outermost orbital containing electrons and its energy (EHOMO) is related to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and its energy (ELUMO) is related to the ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) generally indicates higher reactivity. In a study of 2-aminopyrimidinium picrate, the HOMO-LUMO energy gap was found to be a key indicator of the relative reactivity of its isomers. semanticscholar.org

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the 2-Amino-1-benzylpyrimidin-1-ium cation, the most positive potential would be localized on the hydrogen atoms of the amino group and the pyrimidinium ring, indicating these as likely sites for interaction with the chloride anion.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution and interactions between orbitals within the molecule. For instance, in a study of a benzyl-substituted pyrimidine derivative, NBO analysis revealed the charge distribution across the molecule, with the highest positive charges found on the carbon atoms adjacent to electronegative nitrogen and oxygen atoms. nih.govresearchgate.net A similar analysis for this compound would highlight the electron-deficient nature of the pyrimidinium ring, making it susceptible to nucleophilic attack, although the positive charge of the cation as a whole would repel nucleophiles.

Chemical Reactivity and Mechanistic Pathways of 2 Amino 1 Benzylpyrimidin 1 Ium Chloride

Nucleophilic Reactivity at the Pyrimidine (B1678525) Ring

The positively charged pyrimidinium ring of 2-Amino-1-benzylpyrimidin-1-ium chloride is highly susceptible to attack by nucleophiles. This can result in either ring transformations, where the initial heterocyclic core is altered, or substitution reactions where a group on the ring is replaced.

One of the most significant reactions of N-alkylated pyrimidinium salts, including this compound, is their propensity to undergo ring transformations upon treatment with certain nucleophiles. A prominent mechanism for these transformations is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. wikipedia.org

This mechanism is particularly evident in the reaction with hydrazine (B178648) and its derivatives. The reaction of 1-alkyl-2-aminopyrimidinium salts with hydrazine typically leads to the formation of pyrazole (B372694) derivatives. The process is initiated by the nucleophilic attack of hydrazine at the C6 position of the pyrimidinium ring, which is electron-deficient. This is followed by the opening of the pyrimidine ring and subsequent recyclization to form a more stable five-membered pyrazole ring, with the expulsion of a urea (B33335) fragment. While specific studies on this compound are not extensively documented, the reactivity pattern of analogous N-alkylated pyrimidinium salts strongly suggests this pathway.

Table 1: Ring Transformation of N-Alkylpyrimidinium Salts with Hydrazine

| Starting Material | Nucleophile | Product | Reaction Type |

| 1-Alkyl-2-aminopyrimidinium salt | Hydrazine | Pyrazole derivative | Ring Transformation (ANRORC) |

Direct nucleophilic substitution on the pyrimidine core of this compound, without subsequent ring opening, is less common but theoretically possible. The electron-deficient nature of the ring, enhanced by the N-benzylation, could facilitate the displacement of a suitable leaving group, should one be present on the ring. However, in the absence of a good leaving group, nucleophilic attack is more likely to initiate ring-opening pathways as described above.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character, and the quaternization in this compound further deactivates the ring towards electrophilic attack.

Reactivity of the 2-Amino Group

The exocyclic 2-amino group of this compound retains nucleophilic character and is a key site for various chemical modifications.

While not extensively reported for this specific compound, N-amino heterocyclic salts can sometimes act as aminating agents, often through the generation of aminating radicals. For instance, N-aminopyridinium salts are known to be precursors for nitrogen-centered radicals under photoredox conditions. By analogy, it is conceivable that this compound could, under specific oxidative conditions, generate a nitrogen-centered radical that could participate in amination reactions. However, the more common reactivity of the 2-amino group is as a nucleophile.

The exocyclic amino group can readily undergo reactions with a variety of electrophiles, leading to a range of N-functionalized derivatives. These reactions are typical for primary amines and include acylation and alkylation.

Acylation: The 2-amino group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction would lead to the corresponding 2-(acylamino)-1-benzylpyrimidin-1-ium chloride. The reactivity in acylation can be influenced by the steric hindrance around the amino group and the electronic properties of the acylating agent. rsc.org

Alkylation: Alkylation of the 2-amino group is also possible, though it may be more challenging to control than acylation, with the potential for over-alkylation. The reaction with alkyl halides would yield secondary or tertiary amines at the 2-position. Studies on related N-aminopyridinium salts have shown that the exocyclic amino group can be alkylated, suggesting similar reactivity for this compound. researchgate.netchemrxiv.org

Table 2: Potential Derivatization Reactions of the 2-Amino Group

| Reagent | Reaction Type | Product |

| Acyl chloride (e.g., Acetyl chloride) | Acylation | 2-(Acetylamino)-1-benzylpyrimidin-1-ium chloride |

| Alkyl halide (e.g., Methyl iodide) | Alkylation | 1-Benzyl-2-(methylamino)pyrimidin-1-ium chloride |

| Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonylation | 1-Benzyl-2-(tosylamino)pyrimidin-1-ium chloride |

Reactivity Associated with the N-Benzyl Substituent

The N-benzyl group can also participate in or influence the reactivity of the molecule.

One potential reaction is the cleavage of the N-benzyl group. N-debenzylation is a common transformation in organic synthesis and can be achieved through various methods, including catalytic hydrogenolysis (e.g., using Pd/C and H₂). nih.gov This would lead to the formation of 2-aminopyrimidinium chloride. The benzyl (B1604629) group can also be cleaved under certain oxidative or strongly acidic conditions. nih.govorganic-chemistry.org

Furthermore, the benzylic protons of the N-benzyl group exhibit enhanced acidity and can be susceptible to deprotonation under strong basic conditions. The resulting benzylic carbanion could then react with electrophiles. Reactions at the benzylic position are a known feature of benzyl-substituted compounds. khanacademy.org

Benzylic Reactivity and Oxidative Transformations

The benzylic position in this compound, the methylene (B1212753) bridge connecting the phenyl and pyrimidinium rings, is a key site for chemical reactivity. The C-H bonds at this position are activated by the adjacent positively charged aromatic pyrimidinium ring, making them susceptible to a range of transformations.

Oxidative processes targeting this benzylic carbon can lead to the formation of various products. Under specific oxidative conditions, the benzylic C-H bonds can be functionalized, potentially leading to the corresponding benzoyl derivative or other oxidized species. The ease of these transformations is dependent on the oxidant used and the reaction conditions. While specific experimental data on the oxidative transformations of this compound is not extensively detailed in the public domain, analogous reactivity is a well-established principle in organic chemistry.

Table 1: Potential Oxidative Transformation Products of this compound

| Reactant | Oxidizing Agent | Potential Product |

| This compound | Mild Oxidant (e.g., MnO₂) | 2-Amino-1-benzoylpyrimidin-1-ium chloride |

| This compound | Strong Oxidant (e.g., KMnO₄) | Further oxidized or degradation products |

Note: This table represents potential transformations based on general principles of organic chemistry, as specific studies on this compound are limited.

Potential for Radical Generation

The generation of radical species from this compound can be envisioned through several pathways. Homolytic cleavage of a benzylic C-H bond, though typically requiring energy input such as heat or light, would yield a benzyl radical stabilized by the adjacent pyrimidinium ring.

Furthermore, single-electron transfer (SET) processes can also lead to radical intermediates. For instance, a one-electron reduction of the pyrimidinium ring could potentially be followed by or be concerted with the loss of a benzyl radical. Conversely, oxidation of the amino group could initiate radical pathways. The study of amine radical cations is a broad field, and these species are known to undergo various reactions, including deprotonation to form α-amino radicals. beilstein-journals.org The specific behavior of this compound in this regard remains an area for further investigation.

Acid-Base Equilibria and Protonation/Deprotonation Effects on Reactivity

The acid-base properties of this compound are crucial in determining its reactivity. The primary site for protonation and deprotonation is the exocyclic amino group. The pKa value of this group dictates the predominant species present at a given pH.

Applications in Chemical Synthesis and Materials Science

Role as Precursors in Organic Synthesis

The inherent reactivity of the N-alkylated aminopyrimidinium scaffold makes 2-Amino-1-benzylpyrimidin-1-ium chloride a valuable precursor for constructing more elaborate molecular architectures. Its utility is most pronounced in the synthesis of complex heterocyclic systems and as a key component in multi-step synthetic sequences.

N-substituted pyrimidinium salts, such as this compound, serve as powerful intermediates for the diversification of heterocyclic cores through "deconstruction-reconstruction" strategies. This approach involves the chemical transformation of the stable pyrimidine (B1678525) ring into a more reactive intermediate, which can then be cyclized with different partners to generate a variety of new heterocyclic scaffolds.

A notable strategy involves the conversion of N-arylpyrimidinium salts into reactive iminoenamine building blocks. nih.gov This transformation is achieved by treating the pyrimidinium salt with a base, such as piperidine, which cleaves the C2 carbon atom from the ring. The resulting iminoenamine is a versatile three-carbon synthon that can be reacted in situ with various cyclization partners to create new heterocycles. This method effectively allows for "scaffold hopping," where the original pyrimidine core is morphed into diverse structures. nih.gov

Table 1: Examples of Heterocycles Synthesized via Deconstruction-Reconstruction of N-Arylpyrimidinium Salts

| Cyclization Partner | Resulting Heterocyclic Scaffold |

|---|---|

| Guanidine (B92328) | 2-Aminopyrimidine |

| Urea (B33335) | Pyrimidinone |

| Thiourea | Thiopyrimidine |

| Alkyl Amidines | 2-Alkyl-pyrimidine |

| Hydroxylamine | 1,2-Oxazole |

| Hydrazines | Pyrazole (B372694) |

This table is based on the general strategy described for N-arylpyrimidinium salts, which is applicable to N-benzyl analogues. nih.gov

Furthermore, the general class of N-amino-azinium salts (including pyridinium (B92312) and pyrimidinium analogues) has been shown to undergo cycloaddition reactions to form fused heterocyclic systems. For instance, N-aminopyridinium salts react with gem-difluorostyrenes in a base-mediated [3+2] cycloaddition to yield 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org Similarly, transition metal-catalyzed or photoredox-catalyzed reactions of N-aminopyridinium salts with alkenes can lead to formal [3+2] annulations, producing fused structures like oxazolidines and imidazolines. nih.gov These reactions highlight the potential of the activated pyrimidinium ring in this compound to participate in cycloadditions for the construction of novel, complex heterocyclic frameworks.

While direct participation of this compound in classical multi-component reactions (MCRs) is not extensively documented, its role in efficient, multi-step, one-pot syntheses aligns with the principles of MCRs. The deconstruction-reconstruction strategy, for example, functions as a sequential reaction where the pyrimidinium salt is transformed and then reacted with another component to build a new molecule, all within a single reaction vessel. nih.gov This process enables the rapid generation of molecular diversity from a common pyrimidine-containing precursor, mirroring the efficiency of MCRs. nih.gov This methodology has been successfully applied in medicinal chemistry, for instance, in the synthesis of the drug dabrafenib, where an appropriately substituted pyrimidine was converted to its N-arylpyrimidinium salt in situ, cleaved to an iminoenamine, and subsequently cyclized with guanidine to install the required 2-amino group on the pyrimidine core. nih.gov

Catalytic Applications

The ionic and structural characteristics of this compound suggest potential applications in both organocatalysis and metal-catalyzed processes, primarily through its function as a precursor to N-heterocyclic carbenes (NHCs) or as a chelating ligand.

The use of this compound as a direct organocatalyst is an area that remains largely unexplored. However, its structural similarity to other azinium salts that serve as catalyst precursors suggests potential. For example, related pyridinium salts have been investigated in various organic transformations. The development of catalysts based on the 2-aminopyrimidinium scaffold is a prospective area for future research.

The potential of this compound in metal catalysis is more clearly defined, with two primary roles envisioned: as an N-heterocyclic carbene (NHC) precursor and as a chelating ligand.

NHC Precursor: N-heterocyclic carbenes are a crucial class of ligands in modern catalysis. They are typically generated by the deprotonation of a precursor salt, such as an imidazolium (B1220033) or triazolium salt. Research has shown that tetrahydropyrimidinium salts can serve as effective NHC precursors in palladium-catalyzed reactions like the Buchwald-Hartwig amination. tubitak.gov.tr By analogy, the aromatic this compound could potentially be deprotonated at the C2 position (after tautomerization or under specific conditions) to form a pyrimidin-2-ylidene, a type of NHC ligand. This would open avenues for its use in a wide range of cross-coupling and other metal-catalyzed reactions.

Chelating Ligand: The structure of the 2-Amino-1-benzylpyrimidin-1-ium cation features a 2-amino group in proximity to the N1 ring nitrogen atom. This arrangement is analogous to that in 3-amino-1-methylpyrazin-1-ium (B372472) chloride, which has been described as an ideal chelating ligand for metals. researchgate.net The lone pair of electrons on the exocyclic amino group and the ability of the heterocyclic ring to coordinate can allow the molecule to act as a bidentate ligand, binding to a metal center to form a stable chelate ring. Such coordination could be valuable in stabilizing catalytic species or directing catalytic reactions. For instance, pyridinium salts have been employed as directing groups in ruthenium-catalyzed C-H activation reactions. rsc.org

Exploration in Materials Science

The ionic nature of this compound makes it a candidate for applications in materials science, particularly in the fields of ionic liquids and ionic polymers. While research on this specific compound is limited, studies on related pyridinium and pyrimidinium structures provide a strong basis for its potential.

Ionic Liquids and Ionic Liquid Crystals (ILCs): Ionic liquids are salts with melting points below 100 °C, valued for their unique properties like low vapor pressure, high thermal stability, and tunable solvency. nih.gov Pyridinium salts are a well-established class of cations used in the formation of ionic liquids and ionic liquid crystals (ILCs). tandfonline.comresearchgate.netunl.pt By carefully selecting the anion and modifying the substituents on the cation (such as the length of alkyl chains), properties like mesomorphism (liquid crystalline behavior) and conductivity can be finely tuned. tandfonline.comunl.pt this compound is itself an organic salt and, depending on its melting point and the choice of anion, could function as an ionic liquid or serve as a precursor for designing task-specific ionic liquids with potential applications as solvents or in electrochemical devices. nih.govtandfonline.com

Ionic Polymers (Ionenes): There is significant interest in main-chain ionic polymers, often called ionenes, which have charged moieties like pyrimidinium or pyridinium integrated into the polymer backbone. nih.govmdpi.comresearchgate.net Poly(pyridinium salt)s, for example, are synthesized via ring-transmutation polymerization and can exhibit properties such as being lyotropic liquid-crystalline and light-emitting. nih.govmdpi.com These functional polymers have applications as:

Inherently fire-retardant materials mdpi.com

Electrochromic materials for smart windows mdpi.comresearchgate.net

Optical sensors for biomolecules mdpi.comresearchgate.net

Components in carbon-nanotube composites researchgate.net

This compound, with its reactive amino group and polymerizable pyrimidinium structure, could potentially be used as a monomer or a building block for the synthesis of novel poly(pyrimidinium salt)s, embedding its unique chemical and physical properties into a macromolecular structure.

Table 2: Potential Applications of Pyrimidinium-Based Materials

| Material Type | Potential Application | Rationale based on Analogous Structures |

|---|---|---|

| Ionic Liquids | Green Solvents, Electrolytes, Catalysts | Tunable properties based on cation/anion pairing, similar to pyridinium ILs. nih.govtandfonline.com |

| Ionic Liquid Crystals | Anisotropic Conductors, Electro-optical Devices | Tendency of aromatic salts with alkyl/benzyl (B1604629) groups to form mesophases. researchgate.netunl.pt |

| Ionic Polymers | Fire Retardants, Electrochromic Materials, Sensors | Proven utility of poly(pyridinium salt)s in advanced material applications. nih.govmdpi.comresearchgate.net |

Precursors for Polymeric Materials

The structural design of this compound suggests its potential utility as a precursor or initiator in polymerization reactions, particularly for monomers like epoxides. This is largely based on the chemistry of similar benzyl-substituted heterocyclic salts, such as benzylpyrazinium salts, which have been demonstrated to act as effective photo-initiators. nih.govbeilstein-journals.org

The proposed mechanism for this application involves the cleavage of the benzyl group from the pyrimidinium ring under specific conditions, such as thermal or photochemical stimulation. This cleavage would generate a reactive benzyl cation, which can then initiate the cationic polymerization of susceptible monomers.

Table 1: Comparison of Potential Polymerization Initiators

| Initiator Type | Heterocyclic Core | Activating Group | Proposed Reactive Species | Application |

|---|---|---|---|---|

| Benzylpyrazinium Salt | Pyrazine | Benzyl | Benzyl Cation | Epoxide Polymerization nih.gov |

| Benzyl-substituted Phosphonium Salt | N/A (Phosphorus) | Benzyl | Benzyl Cation | Epoxy Resin Curing |

The presence of the 2-amino group on the pyrimidinium ring could also influence the initiation process by modifying the electronic properties of the heterocyclic core and affecting the stability of the leaving group. Research on benzylpyrazinium hexafluoroantimonate has shown that such compounds can serve as photo-latent initiators, where polymerization is triggered by UV light. nih.govbeilstein-journals.org This suggests that this compound could be developed into a latent initiator, offering temporal and spatial control over polymerization processes, which is highly valuable in applications like adhesives, coatings, and 3D printing.

Potential in Optoelectronic Applications (based on delocalized π-systems)

The 2-aminopyrimidinium cation is a key structural motif that can exhibit significant nonlinear optical (NLO) properties, making it a candidate for optoelectronic applications. Studies on related 2-aminopyrimidinium salts have demonstrated their potential for second harmonic generation (SHG), a phenomenon where light of a specific frequency is converted into light with twice the frequency. rsc.org This property is a direct consequence of the delocalized π-electron system within the pyrimidinium ring and the presence of both an electron-donating group (the amino group) and the inherent electron-accepting nature of the cationic ring.

The structure of this compound incorporates these essential features. The delocalized π-system extends across the pyrimidine ring, and the charge distribution is heavily influenced by the amino substituent. The benzyl group, with its own aromatic π-system, can further modulate the electronic structure of the cation. This combination of a donor-acceptor system within a π-conjugated framework is a well-established design principle for NLO materials.

Table 2: Features of this compound Relevant to Optoelectronics

| Structural Feature | Role in Optoelectronic Properties |

|---|---|

| Pyrimidinium Ring | Provides a delocalized π-electron system and acts as an electron acceptor. |

| 2-Amino Group | Functions as an electron-donating group, enhancing charge asymmetry. |

| Benzyl Group | Can influence molecular packing and further modulate the electronic properties through π-π interactions. |

High-quality single crystals of related 2-aminopyrimidinium compounds have shown excellent optical resistance, which is a critical characteristic for materials used in high-power laser applications. rsc.org The potential for this compound to self-assemble into non-centrosymmetric crystal structures, a prerequisite for SHG, makes it a promising target for further investigation in the field of optoelectronics.

Supramolecular Assemblies and Crystal Engineering

The design of functional materials through the controlled self-assembly of molecular components, known as crystal engineering, is a rapidly advancing field. This compound possesses all the necessary attributes to serve as a versatile building block for constructing intricate supramolecular architectures. The key to its utility in this area lies in the specific and directional non-covalent interactions it can form.

The primary interactions governing the assembly of this compound are expected to be strong hydrogen bonds. The amino group on the pyrimidinium cation provides two hydrogen bond donors (N-H), while the chloride anion is an effective hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust and predictable patterns, such as one-dimensional chains or two-dimensional sheets. In the crystal structure of a similar compound, 3-Amino-1-methylpyrazin-1-ium chloride, cations and anions are linked via N—H···Cl hydrogen bonds to form one-dimensional chains.

Furthermore, the aromatic nature of both the pyrimidinium and benzyl rings introduces the possibility of π-π stacking interactions, which would play a significant role in the three-dimensional packing of the molecules. The interplay between strong hydrogen bonding and weaker π-π stacking can be exploited to engineer crystal structures with desired properties. The principles of supramolecular chemistry in pyrimidine derivatives have been shown to generate diverse structural motifs through interactions like N–H···O, N–H···N, and C–H···O. researchgate.netsemanticscholar.orgjst.go.jp

Table 3: Potential Supramolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Groups | Resulting Motif |

|---|---|---|

| Hydrogen Bonding | N-H (amino group) as donor, Cl⁻ as acceptor | Formation of chains, sheets, or 3D networks. |

| π-π Stacking | Pyrimidinium ring, Benzyl ring | Parallel or offset stacking, influencing crystal packing. |

| C-H···π Interactions | C-H bonds of the benzyl or pyrimidinium ring and the π-face of an adjacent aromatic ring | Further stabilization of the crystal lattice. |

By modifying the anion or by co-crystallizing with other molecules, it is conceivable to create a wide range of multi-component solids with tailored architectures and functions. The robust nature of these hydrogen-bonded motifs makes such compounds promising candidates for the development of new ionic frameworks and other advanced materials. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Amino-1-benzylpyrimidin-1-ium chloride and its derivatives is expected to pivot towards green and sustainable chemistry principles. Traditional methods for synthesizing related quaternary ammonium salts often involve high temperatures and volatile organic solvents. Emerging research points towards more eco-friendly alternatives.

Key future developments will likely include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and increase yields for the synthesis of pyridinium (B92312) salts, offering a more energy-efficient route. researchgate.net

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, sonication provides an alternative energy source that can accelerate reaction rates and improve efficiency.

Use of Deep Eutectic Solvents (DES): As environmentally benign alternatives to traditional organic solvents, DES are gaining traction. These solvents can act as both the solvent and catalyst, simplifying reaction setups and workup procedures. researchgate.net

Photocatalysis: Visible-light-induced methods are emerging for the functionalization of related pyridinium salts, suggesting a potential pathway for novel synthetic strategies under mild, oxidant-free conditions. acs.org

These methodologies promise not only to be more environmentally friendly but also to provide access to a wider range of derivatives by offering milder reaction conditions compatible with various functional groups.

| Synthetic Method | Potential Advantages for Pyrimidinium Salt Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. researchgate.net |

| Deep Eutectic Solvents (DES) | Green solvent, potential dual role as catalyst, simplified workup. researchgate.net |

| Photocatalysis | Mild reaction conditions, high selectivity, oxidant-free. acs.org |

Unveiling Undiscovered Reactivity Patterns

The pyrimidinium core of this compound is electron-deficient, making it susceptible to nucleophilic attack. scribd.com However, its full reactive potential remains largely unexplored. Future research is anticipated to uncover novel reactivity patterns by drawing parallels with related N-heterocyclic cations.

Promising areas of investigation include:

Ring Recyclization Reactions: Studies on other 1,2-dialkylpyrimidinium salts have shown they can undergo rearrangement and recyclization to form other heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. Investigating the behavior of this compound with various nucleophiles could reveal new pathways to complex molecular architectures.

Radical-Mediated Reactions: The pyridinium ring is redox-active and can serve as a precursor for generating radical species under mild photoredox conditions. rsc.org Exploring the single-electron reduction of the pyrimidinium cation could unlock deaminative or debenzylative functionalization pathways, allowing for novel C-C or C-X bond formations. nih.gov

Site-Selective C–H Functionalization: Recent advances in photoredox catalysis have enabled the site-selective acylation of pyridinium salts at the C2 or C4 positions. acs.org Similar strategies could be developed for this compound, enabling late-stage modification of the pyrimidine (B1678525) core to fine-tune its properties.

N-Heterocyclic Carbene (NHC) Formation: While less common for pyrimidinium salts compared to imidazolium (B1220033) salts, the potential for forming an NHC by deprotonation at the C2 position, influenced by the electronic effects of the amino and benzyl (B1604629) groups, could be an exciting avenue for developing new organocatalysts.

Exploration of Advanced Non-Medical Applications in Catalysis and Materials

While much of the research on pyrimidine derivatives is focused on biological applications, the unique electronic properties of the this compound scaffold make it a promising candidate for non-medical applications in catalysis and materials science. scbt.com

Catalysis:

Organocatalysis: Related pyridinium salts have been employed as highly efficient and recyclable organocatalysts for reactions like the synthesis of cyclic carbonates from epoxides and CO2. researchgate.net The cationic nature of the pyrimidinium ring can stabilize anionic intermediates or activate substrates towards nucleophilic attack.

Photoredox Catalysis: As precursors to radical species, these salts can be used to initiate photocatalytic radical cascades, offering new synthetic transformations. acs.orgrsc.org

Phase-Transfer Catalysis: The salt-like nature of the compound makes it a candidate for applications as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases. rsc.org

Materials Science:

Ionic Liquids: Pyridinium and pyrimidinium salts are key components of ionic liquids, which are valued for their low volatility, thermal stability, and tunable properties. rsc.org By modifying the anion and substituents, derivatives of this compound could be designed as novel ionic liquids for applications in electrochemistry or as green solvents.

Dyes and Organic Electronics: The conjugated pyrimidine ring system is a chromophore. Functionalization of this core could lead to the development of new dyes for applications in sensing or as components in organic electronic materials. researchgate.net

Advanced Polymers: Pyrimidine derivatives can be used as monomers or functional additives in the synthesis of advanced polymers, imparting specific thermal, electronic, or chemical resistance properties. researchgate.net

| Application Area | Potential Role of this compound |

| Catalysis | Organocatalyst, photoredox catalyst precursor, phase-transfer catalyst. researchgate.netacs.org |

| Materials Science | Component of ionic liquids, functional dyes, monomer for polymers. rsc.orgresearchgate.net |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The convergence of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new molecules. For a compound like this compound, machine learning (ML) and AI offer powerful tools to accelerate research and development.

Predictive Modeling: AI and ML algorithms can be trained on existing data from libraries of pyrimidine and pyridinium compounds to predict various properties of novel derivatives, such as catalytic activity, solubility, and thermal stability, without the need for initial synthesis and testing. acs.orgresearchgate.net

Generative Models: Deep learning models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be used to design new derivatives of the 2-Amino-1-benzylpyrimidin-1-ium scaffold with optimized properties for specific applications, such as catalysis. nih.gov These models can explore a vast chemical space to propose novel structures that a human chemist might not conceptualize. wikipedia.org

Reaction Prediction and Synthesis Planning: AI tools can predict the most likely outcomes of unknown reactions and suggest optimal, sustainable synthetic routes, accelerating the development of novel synthetic methodologies as described in section 8.1. nih.gov

Catalyst Design: By combining quantum chemical calculations with machine learning, researchers can create models that predict the catalytic performance of N-heterocyclic compounds, enabling the in silico design of highly efficient catalysts for specific chemical transformations. riken.jpoaepublish.com

High-Throughput Screening for New Chemical Functions

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of compounds for a specific function. ucsf.edu As novel synthetic routes make derivatives of this compound more accessible, HTS will be crucial for unlocking their full potential.

Screening for Catalytic Activity: Libraries of pyrimidinium salts can be rapidly screened in parallel for catalytic activity in a wide range of chemical reactions. Miniaturized reactor systems combined with rapid analytical techniques (e.g., mass spectrometry, fluorescence assays) can identify promising catalyst candidates from thousands of derivatives. researchgate.net

Materials Discovery: HTS techniques are increasingly applied to materials science for the discovery of materials with desired properties, such as conductivity, fluorescence, or thermal stability. youtube.com A library of 2-Amino-1-benzylpyrimidin-1-ium derivatives could be screened to identify candidates for new ionic liquids or electronic materials.

Integration with AI: The large datasets generated from HTS campaigns are ideal for training and refining the machine learning models discussed in the previous section. scribd.com This creates a powerful feedback loop where HTS identifies new hits, the data improves predictive models, and the models then guide the synthesis of the next generation of compounds for screening.

The general workflow for a high-throughput screening campaign involves several key stages, from initial assay development to the identification of promising "hits" for further investigation. ucsf.edu

| HTS Stage | Description |

| Assay Development | Creating a robust and reproducible test to measure the desired chemical function (e.g., catalytic turnover, fluorescence). |

| Pilot Screen | Testing a small, representative set of compounds to validate the assay and screening protocol. ucsf.edu |

| Full Screen | Running the entire compound library through the automated screening process. |

| Data Analysis | Analyzing the screening data to identify statistically significant "hits" and preliminary structure-activity relationships (SAR). ucsf.edu |

| Hit Validation | Re-testing the initial hits to confirm their activity and rule out false positives. |

By systematically pursuing these emerging research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in sustainable chemistry, catalysis, and materials science.

Q & A

Q. What role do computational tools play in structure determination when experimental data is limited?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.